Bis(4-methoxyphenyl) carbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

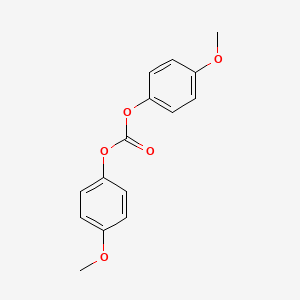

Structure

3D Structure

Properties

IUPAC Name |

bis(4-methoxyphenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVBTWSPZTNYNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396504 | |

| Record name | bis(4-methoxyphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5676-71-1 | |

| Record name | bis(4-methoxyphenyl) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Bis(4-methoxyphenyl) carbonate" synthesis and properties

An In-depth Technical Guide to the Synthesis and Properties of Bis(4-methoxyphenyl) carbonate

Authored by: Gemini, Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern chemical synthesis, the pursuit of safer, more efficient, and environmentally benign reagents is paramount. This compound emerges as a significant player in this context, primarily recognized as a non-toxic alternative to hazardous phosgene and its derivatives for carbonylation reactions. Its structural features—a central carbonate group flanked by two electron-rich methoxy-substituted phenyl rings—confer unique reactivity and make it an invaluable monomer for the creation of advanced polycarbonates and a versatile reagent in fine organic synthesis. This guide provides a comprehensive exploration of its synthesis, properties, and applications, designed for researchers and professionals in chemistry and drug development.

Section 1: Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for its effective application and manipulation in a laboratory setting. This compound is a stable, solid compound under standard conditions.

| Property | Value | Reference |

| CAS Number | 5676-71-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Appearance | Crystalline solid | Inferred from general properties |

| Melting Point | 87 °C | [2] |

| InChIKey | PVBTWSPZTNYNHG-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1 | [2] |

Table 1: Key Physicochemical Data for this compound.

Section 2: Synthesis Methodologies: A Comparative Analysis

The synthesis of diaryl carbonates has evolved significantly, driven by the need to eliminate hazardous reagents like phosgene. This section details the principal routes to this compound, offering both traditional and modern phosgene-free protocols.

Phosgene-Free Synthesis: The Industry Standard

Phosgene-free routes are now the preferred methods for the synthesis of diaryl carbonates due to their enhanced safety and reduced environmental impact.[3] These methods typically rely on transesterification or oxidative carbonylation.

2.1.1 Melt Transesterification

Melt transesterification is a robust and widely adopted method for producing polycarbonates and their precursor diaryl carbonates.[4][5][6] The process involves the equilibrium reaction between a phenol (in this case, 4-methoxyphenol) and a dialkyl or another diaryl carbonate, such as dimethyl carbonate (DMC) or diphenyl carbonate (DPC), in the presence of a catalyst.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic attack of the phenoxide ion (generated from 4-methoxyphenol and a basic catalyst) on the carbonyl carbon of the carbonate source. The equilibrium is driven forward by the removal of a volatile byproduct (methanol if using DMC, or phenol if using DPC) under vacuum at elevated temperatures. The choice of catalyst is critical; common catalysts include metal hydroxides (LiOH), acetylacetonates, and organic bases, which must balance high activity with low induction of side reactions.[7][8]

Detailed Experimental Protocol: Transesterification Synthesis

Objective: To synthesize this compound from 4-methoxyphenol and diphenyl carbonate.

Materials:

-

4-methoxyphenol (2.2 equivalents)

-

Diphenyl carbonate (DPC) (1.0 equivalent)

-

Lithium hydroxide (LiOH) catalyst (e.g., 0.01 mol%)

-

High-boiling point solvent (e.g., Toluene, optional for initial stage)

-

Nitrogen gas supply

-

Standard glassware for high-temperature reactions with distillation apparatus

Procedure:

-

Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a vacuum-compatible receiving flask.

-

Charging Reagents: Charge the flask with 4-methoxyphenol, diphenyl carbonate, and the LiOH catalyst.

-

Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can cause oxidative side reactions at high temperatures.

-

Initial Transesterification: Heat the mixture under a gentle nitrogen flow to ~180 °C. The phenol byproduct will begin to distill off. This stage is typically carried out for 2-3 hours.

-

Polycondensation Stage (Vacuum): Gradually reduce the pressure using a vacuum pump while slowly increasing the temperature to 220-250 °C. This critical step removes the final traces of phenol, driving the reaction to completion.

-

Monitoring and Completion: Monitor the reaction by observing the rate of phenol distillation. The reaction is considered complete when phenol distillation ceases.

-

Purification: Cool the reaction mixture to room temperature. The resulting solid can be purified by recrystallization from a suitable solvent like ethanol or a toluene/hexane mixture to yield pure this compound.

Caption: Workflow for Melt Transesterification Synthesis.

2.1.2 Oxidative Carbonylation

Oxidative carbonylation is a sophisticated phosgene-free method that constructs the carbonate linkage directly from a phenol, carbon monoxide (CO), and an oxidant (typically O₂).[9] This process requires a catalytic system, most commonly based on palladium (Pd) complexes.

Causality and Mechanistic Insight: The catalytic cycle is complex but generally involves the formation of a palladium-phenoxide species.[9] This species undergoes migratory insertion of a CO molecule, followed by reductive elimination to form the diaryl carbonate and regenerate the active Pd(II) catalyst. A co-catalyst system is often employed to facilitate the re-oxidation of Pd(0) back to Pd(II). The efficiency of this process is highly dependent on the catalyst, co-catalyst, solvent, and reaction conditions (pressure and temperature).

Detailed Experimental Protocol: Oxidative Carbonylation

Objective: To synthesize this compound via palladium-catalyzed oxidative carbonylation.

Materials:

-

4-methoxyphenol

-

Palladium(II) catalyst (e.g., PdCl₂, Pd(OAc)₂)

-

Co-catalyst/Re-oxidant (e.g., CuCl₂, p-benzoquinone)

-

Base (e.g., a sterically hindered amine)

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Carbon monoxide (CO) gas

-

Oxygen (O₂) or air

-

High-pressure reactor (autoclave)

Procedure:

-

Reactor Preparation: Charge a high-pressure autoclave with 4-methoxyphenol, the palladium catalyst, co-catalyst, and base in the anhydrous solvent.

-

Inert Purge: Seal the reactor and purge several times with nitrogen to remove ambient air, then purge with carbon monoxide.

-

Pressurization: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 10-20 atm) and then add oxygen or air as the oxidant.

-

Reaction: Heat the reactor to the target temperature (e.g., 100-120 °C) with vigorous stirring. Maintain the reaction for several hours (4-12 h), monitoring the pressure drop.

-

Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

-

Workup: Open the reactor and filter the reaction mixture to remove the catalyst.

-

Purification: Wash the filtrate with a dilute acid solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for Oxidative Carbonylation Synthesis.

Section 3: Key Applications in Industry and Research

The utility of this compound stems from its dual role as both a monomer for polymer synthesis and a specialized carbonylating reagent.

Monomer for Polycarbonate Synthesis

The primary application of this compound is as a monomer, analogous to diphenyl carbonate, in the melt transesterification synthesis of polycarbonates.[4] By reacting it with various bisphenols (e.g., Bisphenol A), specialty polycarbonates can be produced.

Field-Proven Insight: The incorporation of the 4-methoxyphenyl end-groups can influence the final polymer's properties. The methoxy group can enhance solubility in certain organic solvents, modify the glass transition temperature (Tg), and alter the refractive index compared to standard polycarbonates. This allows for the fine-tuning of material properties for specific applications in electronics, optics, and specialty engineering plastics. The reaction is an equilibrium process where 4-methoxyphenol is liberated and removed under vacuum to drive polymer chain growth.

Phosgene-Alternative Carbonylating Agent

In organic synthesis, activated carbonates are valuable reagents for introducing a carbonyl group (C=O) between two nucleophiles. This compound serves as a moderately reactive and safer alternative to phosgene for synthesizing ureas, carbamates, and other carbonates. While less reactive than its nitro-substituted analogue, bis(4-nitrophenyl) carbonate, its reactivity is sufficient for many transformations under mild heating.[10][11][12]

Example Reaction (Urea Synthesis): Reacting this compound with two equivalents of a primary amine (R-NH₂) will yield a symmetrical urea (R-NH-CO-NH-R) and two equivalents of 4-methoxyphenol as a byproduct. The reaction's cleanliness and the ease of removing the phenolic byproduct make it an attractive method.

Conclusion

This compound stands as a testament to the progress in green and sustainable chemistry. Its synthesis via phosgene-free methods like melt transesterification and oxidative carbonylation represents a significant advancement in chemical manufacturing safety. Its role as both a key monomer for high-performance polymers and a versatile carbonylating agent ensures its continued relevance in both industrial and academic research. This guide has provided the core technical knowledge required to synthesize, handle, and effectively utilize this important compound.

References

-

(4-Methoxyphenyl) (4-nitrophenyl) carbonate | C14H11NO6 | CID 10708544 - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. (n.d.). Wiley Online Library. Retrieved January 22, 2026, from [Link]

-

This compound - Stenutz. (n.d.). Stenutz. Retrieved January 22, 2026, from [Link]

-

One-step synthesis of polycarbonate from carbon monoxide and bisphenol A based on oxidative carbonylation. (2002). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

This compound (C15H14O5) - PubChem. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

-

Exploring BIS(4-Nitrophenyl) Carbonate: Properties and Applications. (n.d.). Retrieved January 22, 2026, from [Link]

-

Phosgene-free Synthesis of Diphenyl Carbonate - mediaTUM. (2016). mediaTUM. Retrieved January 22, 2026, from [Link]

-

Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. (n.d.). Retrieved January 22, 2026, from [Link]

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. (2008). National Institutes of Health. Retrieved January 22, 2026, from [Link]

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Google Patents. (n.d.). Google Patents.

-

Study on synthesis of polycarbonate by melt transesterification. (2022). Taylor & Francis eBooks. Retrieved January 22, 2026, from [Link]

-

Synthesis of polycarbonate by melt transesterification process. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

-

New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Melt transesterification kinetics of bisphenol A and diphenyl carbonate catalyzed by organic amines. (2004). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Synthesis of polycarbonate from dimethyl carbonate and bisphenol‐a through a non‐phosgene process. (1999). Semantic Scholar. Retrieved January 22, 2026, from [Link]

-

Top 50 Global 4 4 Bis Methoxymethyl Biphenyl Market Growth, Outlook, Report 2035. (n.d.). Spherical Insights. Retrieved January 22, 2026, from [Link]

Sources

- 1. 5676-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. innospk.com [innospk.com]

- 11. nbinno.com [nbinno.com]

- 12. Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Bis(4-methoxyphenyl) Carbonate: Synthesis, Applications, and Core Technical Data

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Bis(4-methoxyphenyl) carbonate (CAS No. 5676-71-1), a symmetrical diaryl carbonate. Moving beyond a simple data summary, this guide offers insights into its synthesis, mechanistic rationale, key applications as a stable phosgene equivalent, and essential characterization data, grounded in established chemical principles.

Core Identification and Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its core identity is established by its unique CAS registry number, ensuring unambiguous identification in global databases and procurement channels[1][2][3]. The fundamental properties are summarized in Table 1.

Molecular Structure:

The molecule possesses a central carbonate functional group symmetrically substituted with two 4-methoxyphenyl (anisyl) groups. This symmetry has important implications for its spectroscopic characterization, simplifying its NMR spectra, and influences its crystalline packing.

Caption: 2D Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5676-71-1 | [1] |

| Molecular Formula | C₁₅H₁₄O₅ | [2][4] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 87 °C | [2] |

| Boiling Point | 390.2 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.208 g/cm³ (Predicted) | N/A |

| SMILES | COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1 | [2][4] |

| InChIKey | PVBTWSPZTNYNHG-UHFFFAOYSA-N |[2] |

Synthesis and Mechanistic Insight

The synthesis of diaryl carbonates is most commonly achieved by reacting a corresponding phenol with a phosgene equivalent. Phosgene itself is a highly toxic gas, making its use prohibitive in most laboratory and many industrial settings. Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a much safer in situ source of phosgene[6].

The synthesis of this compound follows a well-established pathway analogous to the preparation of other diaryl carbonates, such as bis(p-nitrophenyl) carbonate[7][8]. The reaction involves the nucleophilic attack of the phenoxide of 4-methoxyphenol on the carbonyl carbon of phosgene (generated from triphosgene).

Reaction Causality:

-

4-Methoxyphenol: The starting nucleophile. The methoxy group is an electron-donating group, which slightly activates the aromatic ring but, more importantly, does not impede the reactivity of the phenolic hydroxyl group.

-

Triphosgene: The carbonyl source. It is chosen for its solid state and enhanced safety profile compared to gaseous phosgene. In the presence of a nucleophile or catalyst, it decomposes to release three equivalents of phosgene[6].

-

Base (e.g., Triethylamine or NaOH): This is a critical component that serves two purposes. First, it deprotonates the phenolic hydroxyl group to form the much more nucleophilic phenoxide ion. Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction, which drives the equilibrium towards the product.

// Nodes Reactants [label="4-Methoxyphenol (2 eq.)\n+ Triphosgene (1/3 eq.)\n+ Base (e.g., Et3N)"]; Step1 [label="In Situ Phosgene\nGeneration", fillcolor="#FBBC05"]; Phosgene [label="Cl-C(=O)-Cl"]; Step2 [label="Nucleophilic Attack\n(First Equivalent)", fillcolor="#4285F4"]; Intermediate [label="4-Methoxyphenyl\nChloroformate"]; Step3 [label="Nucleophilic Attack\n(Second Equivalent)", fillcolor="#4285F4"]; Product [label="Bis(4-methoxyphenyl)\ncarbonate", fillcolor="#34A853"]; Byproduct [label="2 eq. [Base-H]+Cl-"];

// Edges Reactants -> Step1; Step1 -> Phosgene [label="Catalytic\ndecomposition"]; Reactants -> Step2; Phosgene -> Step2; Step2 -> Intermediate; Intermediate -> Step3; Reactants -> Step3; Step3 -> Product; Step3 -> Byproduct; }

Sources

- 1. 5676-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound [stenutz.eu]

- 3. This compound | 5676-71-1 [chemicalbook.com]

- 4. PubChemLite - this compound (C15H14O5) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate - Eureka | Patsnap [eureka.patsnap.com]

An In-Depth Technical Guide to the Mechanism of Bis(4-methoxyphenyl) Carbonate in Carbonylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shift from Gaseous CO to Solid Surrogates in Carbonylation

Carbonylation reactions, which introduce a carbonyl group into an organic molecule, are fundamental transformations in modern organic synthesis. They provide direct routes to valuable compounds such as carboxylic acids, esters, amides, and ketones. For decades, these reactions have relied on the use of pressurized carbon monoxide (CO) gas.[1] However, the high toxicity, flammability, and specialized handling equipment required for CO gas present significant safety concerns and practical limitations, particularly in academic and drug discovery laboratories.[2][3]

This has driven the development of "CO surrogates," which are stable, solid or liquid compounds that can deliver a carbonyl group under specific reaction conditions without the need for gaseous CO.[2][4] Among these, diaryl carbonates have emerged as promising reagents. This guide focuses specifically on Bis(4-methoxyphenyl) carbonate , a stable, solid reagent, and elucidates its mechanism of action as a direct carbonyl source in palladium-catalyzed carbonylation reactions. Unlike surrogates that decompose to release CO gas in situ, diaryl carbonates typically participate directly in the catalytic cycle, offering a distinct and often milder reaction pathway.

The Core Mechanism: Direct Carbonyl Transfer

The central feature of this compound in palladium-catalyzed carbonylation is its role as a direct electrophilic carbonyl source . The reaction does not proceed through the generation of free carbon monoxide. Instead, the entire carbonate molecule interacts with the palladium center within the catalytic cycle. The overall mechanism can be dissected into a sequence of well-established organometallic steps.

Let us consider a generalized palladium-catalyzed carbonylative coupling of an aryl halide (Ar-X) with a generic nucleophile (Nu-H) using this compound as the carbonyl source.

The Catalytic Cycle

The reaction is initiated by a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a square planar arylpalladium(II) complex. This is typically the rate-determining step and is common to most cross-coupling reactions.[1]

-

Carbonyl Transfer and Acylpalladium Intermediate Formation: This is the crucial step where this compound enters the cycle.

-

The arylpalladium(II) complex coordinates to the carbonate.

-

A nucleophilic attack by the aryl group on the electrophilic carbonyl carbon of the carbonate occurs.

-

This results in the cleavage of a carbon-oxygen bond, displacing a 4-methoxyphenoxide anion (⁻OAr') and forming a key aroylpalladium(II) intermediate . The 4-methoxyphenoxide is subsequently neutralized by a base present in the reaction mixture.

-

-

Nucleophilic Attack: The nucleophile (Nu-H), such as an alcohol, amine, or water, attacks the electrophilic carbonyl carbon of the aroylpalladium(II) intermediate. This step often requires the presence of a base to deprotonate the nucleophile, increasing its reactivity.

-

Reductive Elimination: The final carbonylated product (Ar-CO-Nu) is expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Visualizing the Mechanism

The following diagram illustrates the proposed catalytic cycle for the carbonylation of an aryl halide using this compound.

Caption: Fig 1. Proposed catalytic cycle for carbonylation.

The Role of the 4-Methoxyphenyl Leaving Group

The electronic nature of the aryl groups on the carbonate is critical. In this compound, the methoxy group (-OCH₃) is electron-donating. This increases the electron density on the phenoxide oxygen, making 4-methoxyphenoxide a stronger base and a more challenging leaving group compared to, for instance, 4-nitrophenoxide from bis(4-nitrophenyl) carbonate.[5] However, this electron donation also makes the carbonyl carbon slightly less electrophilic. The successful use of this reagent depends on a finely tuned balance where the palladium complex is sufficiently reactive to induce carbonyl transfer despite the nature of the leaving group.

Experimental Protocols and Methodologies

While specific published protocols detailing the use of this compound are not as widespread as for other CO surrogates, its application follows the general principles of palladium-catalyzed carbonylative coupling. The following protocol for the synthesis of an amide is representative of how this reagent would be employed.

Protocol: Palladium-Catalyzed Aminocarbonylation of 4-Iodoanisole

This procedure details the synthesis of N-benzyl-4-methoxybenzamide from 4-iodoanisole and benzylamine.

Materials:

-

4-Iodoanisole

-

This compound

-

Benzylamine

-

Palladium(II) acetate (Pd(OAc)₂)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas line

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (e.g., 1 mmol, 234 mg), this compound (1.2 mmol, 329 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23 mg), and K₂CO₃ (2 mmol, 276 mg).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe, followed by benzylamine (1.1 mmol, 118 mg, 0.12 mL).

-

Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL), followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-benzyl-4-methoxybenzamide.

Workflow Visualization

Caption: Fig 2. General experimental workflow.

Data and Comparisons

The choice of a carbonylating agent is a critical parameter in reaction design. Diaryl carbonates offer a compelling safety profile compared to traditional reagents.

| Carbonylating Agent | Physical State | Key Hazard | Typical Conditions | Notes |

| Carbon Monoxide (CO) | Gas | Highly toxic, flammable | Pressurized gas cylinder (1-50 atm), high temperature | Requires specialized equipment and safety monitoring.[2] |

| Triphosgene | Solid | Decomposes to toxic phosgene | Often requires a base or thermal activation | A safer phosgene equivalent, but still requires careful handling. |

| This compound | Solid | Low toxicity | Palladium catalysis, moderate to high temperature | Acts as a direct carbonyl donor; avoids free CO generation. |

| Formic Acid | Liquid | Corrosive | Requires an activating agent (e.g., acetic anhydride) to release CO.[3][4] | Often used in systems where CO is generated in situ. |

Conclusion and Future Outlook

This compound serves as a valuable and safe alternative to gaseous carbon monoxide for palladium-catalyzed carbonylation reactions. Its mechanism proceeds through a direct carbonyl transfer within the catalytic cycle, forming a key aroylpalladium(II) intermediate without the release of free CO. This approach enhances the safety and accessibility of carbonylation chemistry for researchers in various fields, including pharmaceuticals and materials science. The electron-donating nature of the methoxy substituents modulates the reactivity of the carbonate, a factor that must be considered in reaction optimization. Future research will likely focus on expanding the substrate scope and developing more efficient catalytic systems with lower catalyst loadings and milder reaction conditions, further solidifying the role of diaryl carbonates as indispensable tools in modern organic synthesis.

References

-

Vavasori, A., & Toniolo, L. (1999). Multistep electron transfer catalytic system for the oxidative carbonylation of phenol to diphenyl carbonate. Journal of Molecular Catalysis A: Chemical, 139(2-3), 109-122. Available at: [Link]

-

Ghaffar, T., & Milstein, D. (2011). Synthesis of amides from esters and amines with liberation of H2 under neutral conditions. Journal of the American Chemical Society, 133(10), 3235-3237. Available at: [Link]

-

LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]

-

Gao, Y., et al. (2010). Transition metal promoted palladium-catalyzed oxidative carbonylation of phenol to diphenyl carbonate. Journal of Organometallic Chemistry, 695(24), 2631-2635. Available at: [Link]

-

Khedkar, M., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. Current Organic Chemistry, 24(22), 2588-2600. Available at: [Link]

-

Dissanayake, D. M. K. P., & Daugulis, O. (2023). Light-activated CO donor as a universal CO surrogate for Pd-catalyzed and light-mediated carbonylation. Organic Letters, 24(27), 4902-4907. Available at: [Link]

-

Bussotti, L., et al. (2021). Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. Journal of the Brazilian Chemical Society, 32(8), 1547-1565. Available at: [Link]

-

Sharma, P., Rohilla, S., & Jain, N. (2018). Palladium Catalyzed Carbonylative Coupling for Synthesis of Arylketones and Arylesters Using Chloroform as the Carbon Monoxide Source. The Journal of Organic Chemistry, 83(15), 8088-8097. Available at: [Link]

- Goodman, I. (1991). Process for preparing ester amides and polyesteramides. Google Patents.

-

Khedkar, M., et al. (2020). CO Surrogates: A Green Alternative in Palladium-Catalyzed CO Gas Free Carbonylation Reactions. ResearchGate. Available at: [Link]

-

Sang, R., et al. (2020). Palladium-catalyzed carbonylations of highly substituted olefins using CO-surrogates. Organic Chemistry Frontiers, 7(14), 1845-1850. Available at: [Link]

-

Wang, Y., et al. (2021). Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. Catalysts, 11(11), 1335. Available at: [Link]

-

Hudson, T. A., et al. (2007). An Efficient Synthesis of Amides and Esters via Triacyloxyboranes. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. Organic Chemistry Portal. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Esterification: The Utility of Bis(4-nitrophenyl) Carbonate in Chemical Synthesis. Available at: [Link]

-

Al-Kaabi, R. S., et al. (2021). The Effect of Chemical Activating Agent on the Properties of Activated Carbon from Sago Waste. MDPI. Available at: [Link]

-

ResearchGate. (2020). Insight into activated carbon from different kinds of chemical activating agents: A review. ResearchGate. Available at: [Link]

-

ResearchGate. (2022). Effect of different activation agents for activated carbon preparation through characterization and life cycle assessment. ResearchGate. Available at: [Link]

-

ResearchGate. (2017). Preparation of Activated Carbon from Palm Shells Using KOH and ZnCl2 as the Activating Agent. ResearchGate. Available at: [Link]

-

Hidayu, A. R., & Muda, N. (2017). Preparation of Activated Carbon from Palm Shells using KOH and ZnCl2 as the Activating Agent. IOP Conference Series: Materials Science and Engineering, 180, 012255. Available at: [Link]

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl) carbonate for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Symmetrical Diaryl Carbonate

Bis(4-methoxyphenyl) carbonate, a symmetrical diaryl carbonate, presents a unique molecular architecture of interest to the scientific community, particularly those in organic synthesis and medicinal chemistry. Its structure, characterized by a central carbonate moiety flanked by two para-methoxyphenyl groups, offers a combination of reactivity and stability that merits detailed exploration. The electron-donating nature of the methoxy groups significantly influences the electrophilicity of the carbonyl carbon, distinguishing its reactivity profile from that of more commonly cited analogues such as bis(4-nitrophenyl) carbonate. This guide aims to provide a comprehensive technical overview of the physical and chemical properties of this compound, offering field-proven insights for its application in research and drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective utilization in experimental settings. These properties dictate the choice of solvents, reaction conditions, and purification methods.

Core Structural and Physical Data

The foundational properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 5676-71-1 | [1][2] |

| Molecular Formula | C₁₅H₁₄O₅ | [1][2][3] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Melting Point | 87 °C | [1] |

| Appearance | White to off-white solid | Inferred from related compounds |

| InChI | 1S/C15H14O5/c1-17-11-3-7-13(8-4-11)19-15(16)20-14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | [3] |

| SMILES | COc1ccc(OC(=O)Oc2ccc(OC)cc2)cc1 | [1][3] |

The symmetrical nature of the molecule, as indicated by its SMILES and InChI identifiers, suggests a degree of stability. The melting point of 87°C indicates that it is a solid at room temperature, which is typical for a molecule of this size and complexity.

Molecular Structure and Logic

The relationship between the components of this compound dictates its overall properties and reactivity.

Caption: Logical relationship between the molecular components and resulting properties of this compound.

Synthesis and Purification: A Practical Approach

While a specific, detailed industrial synthesis method for this compound is not as widely published as for its nitro-analogue, a general and reliable laboratory-scale synthesis can be extrapolated from established methods for diaryl carbonate formation. One common approach involves the reaction of a phenol with a phosgene equivalent.

Experimental Protocol: Synthesis via Phosgene Equivalent

This protocol describes a plausible laboratory synthesis of this compound from 4-methoxyphenol and a phosgene equivalent, such as triphosgene. Causality: Triphosgene is a safer, solid alternative to phosgene gas and serves as an in-situ source of phosgene. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-methoxyphenol (2.0 equivalents) and a suitable anhydrous solvent such as dichloromethane or toluene.

-

Base Addition: An organic base, such as triethylamine or pyridine (2.2 equivalents), is added to the solution, and the mixture is stirred under a nitrogen atmosphere.

-

Reagent Addition: A solution of triphosgene (0.4 equivalents) in the same anhydrous solvent is added dropwise to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is centered around the electrophilic nature of the carbonate carbonyl carbon. However, the two electron-donating methoxy groups on the phenyl rings decrease this electrophilicity compared to analogues with electron-withdrawing groups. This modulation of reactivity is a key consideration in its application.

Nucleophilic Acyl Substitution

The primary reaction pathway for this compound is nucleophilic acyl substitution. It can react with various nucleophiles, such as amines and alcohols, to form carbamates and unsymmetrical carbonates, respectively. The 4-methoxyphenolate ion is a relatively good leaving group, facilitating these reactions, though not as effective as the 4-nitrophenolate ion.

The reaction with a primary amine, for example, would proceed via a tetrahedral intermediate to yield a carbamate and 4-methoxyphenol as a byproduct. The choice of reaction conditions (e.g., temperature, catalyst) can be tailored to drive the reaction to completion.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the molecule's symmetry, a relatively simple ¹H NMR spectrum is expected. The spectrum should feature a singlet for the methoxy protons (O-CH₃) at approximately 3.8 ppm. The aromatic protons will appear as two doublets in the aromatic region (around 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

¹³C NMR: The ¹³C NMR spectrum will also reflect the molecular symmetry. Key signals would include the methoxy carbon, the carbons of the aromatic rings, and the distinct signal of the carbonate carbonyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:

-

A strong C=O stretch for the carbonate group, typically in the range of 1750-1780 cm⁻¹.

-

C-O stretching bands for the aryl-ether linkages.

-

Aromatic C=C stretching vibrations.

-

C-H stretching and bending vibrations for the aromatic and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Electrospray Ionization (ESI): In ESI-MS, adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ are commonly observed. Predicted m/z values for these adducts are 275.09142, 297.07336, and 313.04730, respectively[3].

-

Fragmentation: While detailed fragmentation studies are not widely available, common fragmentation pathways for related compounds involve the loss of a methoxyphenyl group or the cleavage of the carbonate linkage[4].

Applications in Drug Development and Medicinal Chemistry

While specific, large-scale applications of this compound in approved drugs are not extensively documented, its chemical properties suggest several potential roles in the drug development pipeline.

As a Reagent for Carbamate and Carbonate Synthesis

The ability of this compound to react with amines and alcohols makes it a useful reagent for introducing carbamate and carbonate functionalities into molecules. Carbamates are prevalent in many pharmaceutical compounds due to their metabolic stability and ability to participate in hydrogen bonding.

Potential as a Linker in Prodrugs and Bioconjugates

The carbonate linkage can be designed to be cleavable under specific physiological conditions. This makes this compound a potential building block for linkers in prodrug design or for conjugating drugs to antibodies in antibody-drug conjugates (ADCs)[5][6][7][]. The methoxy groups can be further functionalized to tune solubility and other pharmacokinetic properties.

Role of the Methoxy Group in Medicinal Chemistry

The methoxy group itself is a common feature in many approved drugs. It can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets by acting as a hydrogen bond acceptor and by modulating electronic properties[9]. The presence of two such groups in this compound makes it an interesting scaffold for library synthesis in drug discovery.

Safety, Handling, and Solubility

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Solubility Profile

Qualitative assessments suggest that this compound has limited solubility in water but is soluble in many common organic solvents. A general solubility profile is provided below.

| Solvent | Expected Solubility |

| Water | Low |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Tetrahydrofuran (THF) | Soluble |

| Toluene | Soluble |

| Ethyl Acetate | Soluble |

| Hexanes | Low to Sparingly Soluble |

Rationale: The relatively nonpolar aromatic rings and the ester-like carbonate group suggest good solubility in moderately polar to nonpolar organic solvents. The presence of ether linkages also contributes to its solubility in solvents like THF. Its low solubility in water is expected for a molecule of its size and composition.

Conclusion

This compound is a symmetrical diaryl carbonate with a well-defined set of physicochemical properties. Its reactivity, governed by the electrophilic carbonate center and modulated by the electron-donating methoxy groups, makes it a potentially valuable reagent in organic synthesis. For researchers and professionals in drug development, this compound offers opportunities as a building block for creating carbamates, unsymmetrical carbonates, and potentially as a component of linker technologies for prodrugs and ADCs. A comprehensive understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.

References

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- This compound. Stenutz.

- CHEM 350 lab report guidelines. Athabasca University.

- A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI.

-

Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Wiley Online Library. Available at: [Link]

- This compound. PubChemLite.

- 1H and 13C NMR Spectra. The Royal Society of Chemistry.

- Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. University of Groningen.

-

The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride... ResearchGate. Available at: [Link]

-

Fourier-transform infrared (FTIR) spectra (650–4000 cm⁻¹) of the pure... ResearchGate. Available at: [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]

-

Suppression of Fragmentation in Mass Spectrometry. PubMed. Available at: [Link]

-

Bis(2-methoxyphenyl) carbonate. SpectraBase. Available at: [Link]

-

Synthesis of Bis-ureas from Bis(o-nitrophenyl) Carbonate. National Center for Biotechnology Information. Available at: [Link]

-

Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. PubMed. Available at: [Link]

-

Recent Advances of Linker Chemistry for Antibody-Drug Conjugates. Gulf Coast Consortia. Available at: [Link]

-

Study of Spectroscopic (FTIR and UV-Vis) and Theoretical Calculations on (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)Methanamine. ResearchGate. Available at: [Link]

-

Linkers for ADCs. NJ Bio, Inc.. Available at: [Link]

-

p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. National Center for Biotechnology Information. Available at: [Link]

-

Bis(4-methoxyphenyl)disulfide formation through copper catalysts. ResearchGate. Available at: [Link]

-

ADC Linker - Development and Challenges. Technology Networks. Available at: [Link]

-

The Chemistry Behind ADCs. MDPI. Available at: [Link]

-

Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Wiley Online Library. Available at: [Link]

-

Bis(4-nitrophenyl) carbonate. SpectraBase. Available at: [Link]

-

1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. Available at: [Link]

-

The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

-

Kinetics and mechanism of the aminolysis of bis(4-nitrophenyl) carbonate and O-(4-nitropheny) S-(4-nitrophenyl) thio and dithiocarbonate. ResearchGate. Available at: [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. National Center for Biotechnology Information. Available at: [Link]

-

A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. ResearchGate. Available at: [Link]

-

Solvent Miscibility Table. MilliporeSigma. Available at: [Link]

-

Bis(4-fluorophenyl)(4-methoxyphenyl)methanol. PubChem. Available at: [Link]

Sources

- 1. This compound [stenutz.eu]

- 2. 5676-71-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. PubChemLite - this compound (C15H14O5) [pubchemlite.lcsb.uni.lu]

- 4. library.dphen1.com [library.dphen1.com]

- 5. njbio.com [njbio.com]

- 6. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 7. mdpi.com [mdpi.com]

- 9. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bis(4-methoxyphenyl) carbonate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Bis(4-methoxyphenyl) carbonate, a key organic compound with significant potential in synthetic chemistry and materials science. This document details its structural information, including its chemical formula and key identifiers. A plausible, detailed protocol for its synthesis from readily available starting materials is presented, with a focus on the underlying chemical principles. The guide also covers its spectroscopic characterization, offering insights into the expected spectral data based on analogous compounds. Finally, potential applications in organic synthesis and drug development are explored, highlighting its role as a versatile carbonylating agent. This guide is intended to be a valuable resource for researchers and professionals working in the fields of organic chemistry, medicinal chemistry, and polymer science.

Introduction

This compound, also known by its IUPAC name this compound, is a symmetrical diaryl carbonate.[1][2] Its structure features a central carbonate functional group flanked by two 4-methoxyphenyl moieties. The presence of the electron-donating methoxy groups on the phenyl rings influences the reactivity of the carbonate group, making it an interesting building block for organic synthesis. While its applications are not as extensively documented as some other diaryl carbonates, its structural features suggest its utility as a safer alternative to phosgene and its derivatives for the introduction of carbonyl groups. This guide aims to consolidate the available structural information and provide expert insights into its synthesis and potential applications, thereby serving as a foundational resource for further research and development.

Structural Information and Physicochemical Properties

A thorough understanding of the structural and physical properties of a compound is paramount for its effective use in research and development. This section details the key identifiers and physicochemical properties of this compound.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a central carbonate ester linking two 4-methoxyphenyl groups.

graph "Bis(4-methoxyphenyl)_carbonate_Structure" {

layout=neato;

node [shape=plaintext];

edge [color="#202124"];

}

Figure 2: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

4-Methoxyphenol

-

Triphosgene (handle with extreme caution in a well-ventilated fume hood)

-

Triethylamine (Et₃N), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol or Ethyl Acetate for recrystallization

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-methoxyphenol (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

-

Addition of Triphosgene: Cool the solution to 0 °C in an ice bath. Dissolve triphosgene (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the triphosgene solution dropwise to the stirred solution of 4-methoxyphenol and triethylamine over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford pure this compound.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvent is crucial as triphosgene is highly reactive towards water, which would lead to its decomposition and the formation of unwanted byproducts.

-

Use of Triethylamine: Triethylamine acts as a base to neutralize the HCl gas produced during the reaction, driving the equilibrium towards the product side. It is a stronger base than the phenoxide, ensuring complete reaction.

-

Slow Addition at Low Temperature: The dropwise addition of triphosgene at 0 °C is a critical safety measure to control the exothermic reaction and to minimize the formation of side products.

-

Aqueous Work-up: The series of aqueous washes is designed to remove unreacted starting materials, the triethylammonium hydrochloride salt, and any other water-soluble impurities.

Spectroscopic Characterization

While a complete set of experimental spectra for this compound is not readily available in the public domain, we can predict the expected spectroscopic features based on its structure and data from analogous compounds such as bis(4-methoxyphenyl)methanone.

[3]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be relatively simple due to the symmetry of the molecule.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~ 7.1-7.3 d (J ≈ 9 Hz) 4H Aromatic protons ortho to the carbonate ~ 6.8-7.0 d (J ≈ 9 Hz) 4H Aromatic protons meta to the carbonate ~ 3.8 s 6H Methoxy (-OCH₃) protons

The aromatic region will likely show a typical AA'BB' system for the para-substituted phenyl rings.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm) Assignment ~ 160 Carbonyl carbon (C=O) ~ 158 Aromatic carbon attached to the methoxy group ~ 145 Aromatic carbon attached to the carbonate oxygen ~ 122 Aromatic CH carbons ortho to the carbonate ~ 115 Aromatic CH carbons meta to the carbonate ~ 56 Methoxy carbon (-OCH₃)

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching vibration.

Wavenumber (cm⁻¹) Intensity Assignment ~ 1760-1780 Strong C=O stretch of the carbonate ~ 1200-1300 Strong C-O stretch (asymmetric) ~ 1000-1100 Strong C-O stretch (symmetric) ~ 1600, 1500 Medium C=C aromatic ring stretches ~ 2850-3000 Medium-Weak C-H stretches (aromatic and methyl)

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/z Interpretation 274 [M]⁺˙ (Molecular ion) 151 [M - OC₆H₄OCH₃]⁺ (Loss of a 4-methoxyphenoxy radical) 123 [C₇H₇O₂]⁺ (4-methoxyphenoxycarbonyl cation) 108 [C₆H₄OCH₃]⁺˙ (4-methoxyphenol radical cation) 77 [C₆H₅]⁺ (Phenyl cation)

Applications in Organic Synthesis and Drug Development

This compound, as a diaryl carbonate, is a potentially valuable reagent in organic synthesis, serving as a phosgene surrogate for carbonylation reactions. The electron-donating methoxy groups can modulate its reactivity compared to other diaryl carbonates like bis(4-nitrophenyl) carbonate.

Carbonylating Agent

The primary application of diaryl carbonates is as carbonylating agents. This compound can be used to synthesize a variety of compounds containing a carbonyl group, such as other carbonates, carbamates, and ureas. The 4-methoxyphenoxide is a relatively good leaving group, facilitating nucleophilic attack at the carbonyl carbon.

Synthesis of Unsymmetrical Carbonates: Reaction with an alcohol or phenol (R'OH) in the presence of a base would yield an unsymmetrical carbonate (RO-C(O)-OR').

Synthesis of Carbamates: Reaction with a primary or secondary amine (R'R''NH) would lead to the formation of a carbamate (RO-C(O)-NR'R''). Carbamates are important functional groups in many pharmaceuticals.

Potential in Polymer Chemistry

Diaryl carbonates are key monomers in the synthesis of polycarbonates via transesterification reactions with bisphenols. [3]this compound could potentially be used in the synthesis of specialty polycarbonates, where the incorporation of the methoxyphenyl end-groups might impart specific properties to the resulting polymer.

Role in Drug Discovery and Development

While specific examples of the use of this compound in drug synthesis are not widely reported, its potential lies in its ability to act as a carbonylating agent for the synthesis of complex molecules. The methoxy groups can also influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability. Its use could be explored in the synthesis of prodrugs or as a linker in drug-conjugate chemistry.

Conclusion

This compound is a valuable organic compound with a well-defined structure and predictable chemical properties. This guide has provided a comprehensive overview of its structural information, a detailed and plausible synthesis protocol, and an analysis of its expected spectroscopic characteristics. While its applications are still an emerging area of research, its potential as a carbonylating agent in organic synthesis and as a monomer in polymer chemistry is significant. For researchers and professionals in drug development, the ability to safely and efficiently introduce carbonyl functionalities makes this compound a reagent worthy of further investigation. The information presented herein serves as a solid foundation for future studies and applications of this versatile molecule.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C15H14O5). Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (2022). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. Molecules, 27(15), 4987. Retrieved from [Link]

-

Eureka. (n.d.). Industrial synthesizing and purifying method of bis (4-nitrophenyl) carbonate. Retrieved from [Link]

Sources

A Spectroscopic Blueprint of Bis(4-methoxyphenyl) carbonate: An In-depth Technical Guide

Introduction

Bis(4-methoxyphenyl) carbonate is a symmetrical diaryl carbonate of interest in organic synthesis and materials science. A thorough understanding of its molecular structure is paramount for its application and quality control. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles, offering researchers and drug development professionals a robust framework for the characterization of this and related compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound features two p-disubstituted benzene rings linked by a carbonate functional group. This symmetry profoundly influences its spectroscopic signatures.

Caption: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) is influenced by the electron density around the proton, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Predicted Spectrum and Interpretation:

Due to the molecule's symmetry, the two 4-methoxyphenyl groups are chemically equivalent, simplifying the ¹H NMR spectrum.

-

Aromatic Protons (Ar-H): The p-disubstituted benzene rings will exhibit a characteristic AA'BB' system, which often appears as two doublets.

-

The protons ortho to the carbonate group (H_a) are expected to be deshielded compared to the protons ortho to the methoxy group (H_b) due to the electron-withdrawing nature of the carbonate oxygen.

-

Conversely, the methoxy group is electron-donating, shielding the ortho protons (H_b).

-

Predicted Chemical Shifts:

-

H_a: ~ δ 7.2-7.4 ppm (doublet)

-

H_b: ~ δ 6.9-7.1 ppm (doublet)

-

-

The coupling constant (J) for ortho coupling in benzene rings is typically in the range of 7-9 Hz.

-

-

Methoxy Protons (-OCH₃): The two methoxy groups are equivalent and will produce a single, sharp singlet.

-

Predicted Chemical Shift: ~ δ 3.8 ppm (singlet)

-

Data Summary: ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H (ortho to -OCO₂-) | 7.2 - 7.4 | Doublet | 4H |

| Ar-H (ortho to -OCH₃) | 6.9 - 7.1 | Doublet | 4H |

| -OCH₃ | ~ 3.8 | Singlet | 6H |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Framework: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.[1]

Predicted Spectrum and Interpretation:

The symmetry of this compound results in a reduced number of signals in the ¹³C NMR spectrum.

-

Carbonyl Carbon (C=O): The carbonate carbonyl carbon is highly deshielded and is expected to appear significantly downfield.

-

Predicted Chemical Shift: ~ δ 152-155 ppm

-

-

Aromatic Carbons (Ar-C): Four distinct signals are expected for the aromatic carbons.

-

C-O (ipso-carbon attached to carbonate): This quaternary carbon will be deshielded. ~ δ 145-148 ppm.

-

C-OCH₃ (ipso-carbon attached to methoxy): This quaternary carbon will be significantly deshielded due to the attached oxygen. ~ δ 158-162 ppm.

-

CH (ortho to -OCO₂-): ~ δ 120-122 ppm.

-

CH (ortho to -OCH₃): This carbon will be shielded by the electron-donating methoxy group. ~ δ 114-116 ppm.[2]

-

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the aliphatic region.

-

Predicted Chemical Shift: ~ δ 55-57 ppm.[2]

-

Data Summary: ¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 152 - 155 |

| C-O (ipso) | 145 - 148 |

| C-OCH₃ (ipso) | 158 - 162 |

| CH (ortho to -OCO₂-) | 120 - 122 |

| CH (ortho to -OCH₃) | 114 - 116 |

| -OCH₃ | 55 - 57 |

Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups have characteristic absorption frequencies.

Predicted Spectrum and Interpretation:

The IR spectrum of this compound will be dominated by absorptions from the carbonate group and the substituted aromatic rings.

-

C=O Stretch: The most prominent feature will be a strong, sharp absorption band for the carbonyl stretch of the carbonate group. For diaryl carbonates, this typically appears at a higher wavenumber than for alkyl carbonates.[3]

-

Predicted Absorption: 1760-1780 cm⁻¹

-

-

C-O Stretch: The C-O single bond stretches of the carbonate group will result in strong absorption bands. Diaryl carbonates typically show two strong C-O stretching bands.[4]

-

Predicted Absorptions: 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch)

-

-

Aromatic C-H and C=C Stretches:

-

Ar C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

-

Ar C=C Stretch: Medium intensity bands will appear in the 1450-1610 cm⁻¹ region.

-

-

Out-of-Plane Bending (p-Disubstitution): A strong band characteristic of p-disubstituted benzene rings is expected.

-

Predicted Absorption: 830-850 cm⁻¹

-

Data Summary: IR Spectroscopy

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C=O Stretch | Carbonate | 1760 - 1780 | Strong, Sharp |

| Asymmetric C-O Stretch | Carbonate | 1200 - 1250 | Strong |

| Symmetric C-O Stretch | Carbonate | 1000 - 1050 | Strong |

| Aromatic C-H Stretch | Aromatic Ring | > 3000 | Weak to Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1610 | Medium |

| C-H Out-of-Plane Bend | p-Disubstituted Benzene | 830 - 850 | Strong |

Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule can be used to deduce its structure.

Predicted Fragmentation Pathway:

The molecular ion ([M]⁺˙) of this compound (m/z = 274.27) is expected to undergo fragmentation through several key pathways.

Sources

An In-depth Technical Guide to the Solubility and Stability of Bis(4-methoxyphenyl) carbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(4-methoxyphenyl) carbonate is a symmetrical diaryl carbonate that holds significant potential in organic synthesis and materials science. Its utility is analogous to other activated carbonates, serving as a phosgene equivalent for the synthesis of carbamates, ureas, and polycarbonates. The presence of the methoxy groups on the phenyl rings modifies the electronic properties of the molecule, influencing its reactivity and physical characteristics compared to unsubstituted diphenyl carbonate. A thorough understanding of its solubility and stability is paramount for its effective application in research and development, particularly in the pharmaceutical industry where it may be used as a reagent or an intermediate. This guide provides a comprehensive overview of the solubility and stability of this compound, supported by established scientific principles and detailed experimental protocols for in-house validation.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various systems.

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₅ | [1][2] |

| Molecular Weight | 274.27 g/mol | [1][2] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | 87 °C | [3] |

| Boiling Point | 390.2 °C at 760 mmHg | [1] |

| Density | 1.208 g/cm³ | [1] |

Solubility Profile

The solubility of a compound is a critical parameter that dictates its handling, formulation, and reaction kinetics. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility profile can be inferred from its structure and the behavior of analogous compounds. As a moderately polar molecule, it is expected to be soluble in a range of common organic solvents and sparingly soluble in water.

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," this compound is anticipated to be soluble in polar aprotic solvents and some polar protic solvents, with limited solubility in nonpolar solvents and water.

-

Soluble in: Dichloromethane, Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone.

-

Sparingly soluble in: Methanol, Ethanol, Isopropanol.

-

Insoluble in: Water, Hexane, Toluene.

Quantitative Solubility Determination: A Practical Approach

To obtain precise solubility data, experimental determination is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.[4]

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated.

-

Sample Collection and Preparation: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. The sample may need to be filtered or centrifuged to remove any suspended solids.

-

Quantification: Dilute the sample with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Workflow for Solubility Determination

Caption: Isothermal shake-flask solubility determination workflow.

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. Diaryl carbonates are susceptible to degradation via several pathways, including hydrolysis, photolysis, and thermolysis. Understanding these degradation routes is essential for ensuring the purity and efficacy of the compound.

Forced Degradation Studies

Forced degradation, or stress testing, is a systematic way to evaluate the intrinsic stability of a compound by exposing it to conditions more severe than accelerated stability testing.[5][6] These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Hydrolytic Stability

The carbonate ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acid and base. The rate of hydrolysis is expected to be pH-dependent.

Experimental Protocol: Hydrolysis Study (as per OECD Guideline 111) [4][7][8]

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9).

-

Sample Preparation: Prepare a solution of this compound in a suitable co-solvent (if necessary, due to low water solubility) and add it to the buffer solutions to a final concentration well below its solubility limit.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25 °C or 50 °C).

-

Sampling: At appropriate time intervals, withdraw samples from each solution.

-

Analysis: Quench the reaction if necessary and analyze the samples for the remaining concentration of this compound and the formation of any degradation products (e.g., 4-methoxyphenol) using a validated HPLC method.

-

Data Analysis: Determine the rate constant of hydrolysis at each pH and the half-life of the compound.

Photostability

Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of this compound. Photostability testing is essential to determine appropriate storage and handling conditions.

Experimental Protocol: Photostability Study (as per ICH Guideline Q1B) [1][9][10]

-

Sample Preparation: Prepare samples of the solid compound and solutions in a suitable transparent solvent.

-

Light Exposure: Expose the samples to a light source that provides a combination of UV and visible light with a specified intensity and duration (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

-

Dark Control: Store a parallel set of samples in the dark under the same temperature and humidity conditions to serve as controls.

-

Analysis: At the end of the exposure period, analyze both the exposed and dark control samples for any changes in physical properties, assay, and degradation products using a validated HPLC method.

Thermal Stability

Elevated temperatures can cause thermal decomposition of this compound. The stability of carbonates is influenced by the electronegativity of the associated groups.

Experimental Protocol: Thermal Stability Study

-

Sample Preparation: Place a known amount of the solid compound in a suitable container.

-

Temperature Exposure: Store the samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Analysis: At specified time points, remove the samples and analyze them for any changes in appearance, melting point, and purity using techniques such as Differential Scanning Calorimetry (DSC) and HPLC.

Analytical Methodologies

A validated, stability-indicating analytical method is crucial for accurately assessing the solubility and stability of this compound. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

Recommended HPLC Method Parameters:

-

Column: A reversed-phase C18 column is generally suitable for the separation of diaryl carbonates and their potential degradation products.

-

Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is often effective. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) can improve peak shape.

-

Detection: A UV detector is appropriate, as the aromatic rings in this compound and its likely degradation products absorb UV light. A photodiode array (PDA) detector can provide additional spectral information to aid in peak identification and purity assessment.

-

Quantification: Quantification should be performed using a calibration curve prepared with a certified reference standard of this compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited in the public domain, the provided protocols, based on established international guidelines, offer a robust approach for researchers, scientists, and drug development professionals to generate reliable data in-house. A thorough characterization of these properties is fundamental to unlocking the full potential of this compound in its various applications.

References

-

Stenutz. This compound. [Link]

-

Ataman Kimya. DIPHENYL CARBONATE. [Link]

-

MDPI. Diphenyl Carbonate: Recent Progress on Its Catalytic Synthesis by Transesterification. [Link]

-

European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

-

PubMed. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. [Link]

-

Atlas-Mts. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Slideshare. Ich guideline for stability testing. [Link]

-

Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

IVT Network. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

U.S. Environmental Protection Agency. Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

-

STEMart. Forced Degradation Studies. [Link]

-

Athabasca University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. [Link]

-

University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS. [Link]

-

National Center for Biotechnology Information. Drug Stability: ICH versus Accelerated Predictive Stability Studies. [Link]

-

International Council for Harmonisation. ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. [Link]

-

Chem LibreTexts. Solubility of Organic Compounds. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

JRF Global. Hydrolysis:. [Link]

-

OECD. Test No. 111: Hydrolysis as a Function of pH. [Link]

-

ResearchGate. FORCED DEGRADATION STUDIES -A TOOL FOR DETERMINATION OF STABILITY IN PHARMACEUTICAL DOSAGE FORMS. [Link]

-

MedCrave online. Forced Degradation Studies. [Link]

-